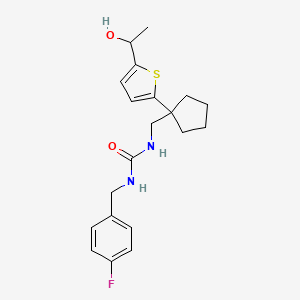

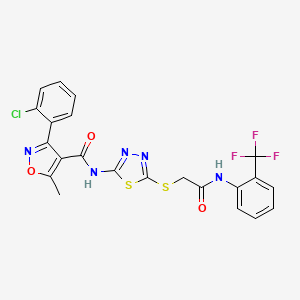

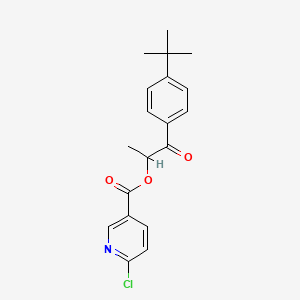

![molecular formula C13H9N3O2 B2606929 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine CAS No. 304685-51-6](/img/structure/B2606929.png)

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine

Übersicht

Beschreibung

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a compound with the molecular formula C13H9N3O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

This compound contains a total of 29 bonds; 20 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 nitro group (aromatic), 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is involved in a variety of chemical reactions. For instance, a metal-free sequential dual oxidative amination of C (sp3)-H bonds under ambient conditions affords imidazo[1,5-a]pyridines in very good yields . The reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process with six hydrogen atoms removed .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 239.230 Da and a monoisotopic mass of 239.069473 Da . More specific properties such as melting point, boiling point, density, and refractive index are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is used in the synthesis of complex chemical structures and has significant implications in the field of organic chemistry. It serves as a backbone for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds, which are valuable in diversity-oriented synthesis (DOS). DOS aims to efficiently generate small molecules with diverse structures, and compounds derived from this process have shown promising antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

Additionally, the structural and photophysical properties of ReL(CO)3Cl complexes containing 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, including 3-(3-nitrophenyl) variants, have been thoroughly studied, showcasing their potential in applications requiring high-energy singlet emissions and ligand-centered triplet emissions (Garino et al., 2008).

Biological and Medicinal Applications

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold, closely related to the 3-(3-Nitrophenyl) variant, is considered a privileged structure due to its wide range of biological activities. The synthesis and functionalization of these compounds, especially at specific positions, allow for the exploration of their emerging medicinal potential, further evidenced by the commercialization of certain drugs (Sharma & Prasher, 2022).

In a related vein, novel imidazo[1,2-a]pyridine based organoselenium compounds have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant activity against certain bacterial and fungal strains, with potential synergistic effects when combined with existing antibiotic drugs (Kumar et al., 2016).

Material Science and Luminescence Applications

In material science, derivatives of this compound have been investigated for their photophysical properties. Specifically, a series of 1,3-diarylated derivatives were synthesized and characterized, showing remarkable Stokes' shift range and the potential to be utilized as luminescent low-cost materials, with applications possibly extending to optoelectronics and sensors (Volpi et al., 2017).

Safety and Hazards

While specific safety and hazard information for 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is not available in the retrieved papers, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Wirkmechanismus

Target of Action

Imidazo[1,5-a]pyridine derivatives, to which this compound belongs, are known to be significant structural components of a large number of agrochemicals and pharmaceuticals .

Mode of Action

Imidazo[1,5-a]pyridine derivatives have been reported to exhibit unique chemical structure and versatility, optical behaviors, and biological properties .

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives are known to have potential in several research areas, from materials science to the pharmaceutical field .

Result of Action

Imidazo[1,5-a]pyridine derivatives have shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Action Environment

It is known that the compound is a solid and should be stored at room temperature .

Biochemische Analyse

Biochemical Properties

They have also been associated with various biological activities, including interactions with enzymes and proteins .

Cellular Effects

Imidazo[1,5-a]pyridine derivatives have shown potential in influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazo[1,5-a]pyridine derivatives have been associated with various molecular interactions, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Imidazo[1,5-a]pyridine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .

Metabolic Pathways

Imidazo[1,5-a]pyridine derivatives have been associated with influencing many cellular pathways necessary for the proper functioning of cells .

Subcellular Localization

Imidazo[1,5-a]pyridine derivatives have been used as emitters in imaging, suggesting potential localization within specific cellular compartments .

Eigenschaften

IUPAC Name |

3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-6-3-4-10(8-11)13-14-9-12-5-1-2-7-15(12)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTGZHHDHITSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320009 | |

| Record name | 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304685-51-6 | |

| Record name | 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

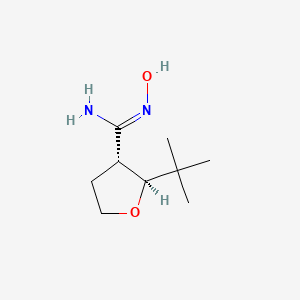

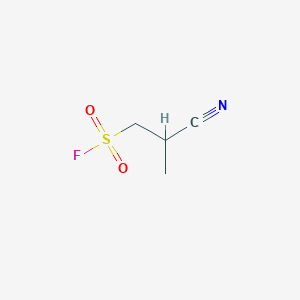

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606847.png)

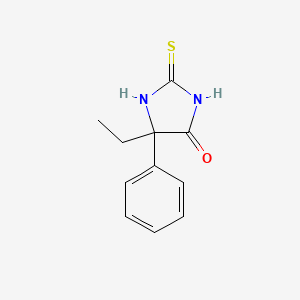

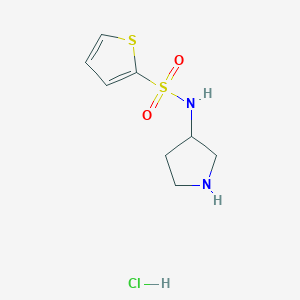

![N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B2606850.png)

![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)

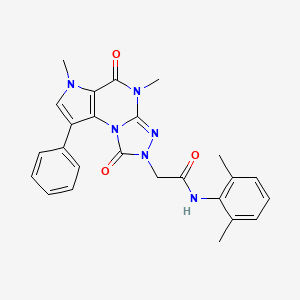

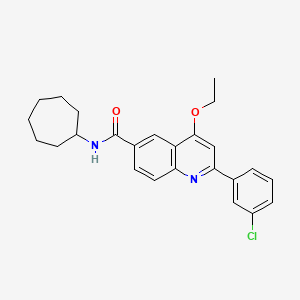

![(Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2606853.png)

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2606857.png)